molecular formula C20H22N6O4S B2982793 1-((1-(1-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034251-03-9

1-((1-(1-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

カタログ番号: B2982793
CAS番号: 2034251-03-9
分子量: 442.49
InChIキー: AIBGKKNYIAXNJI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

This compound is a synthetic small molecule featuring a complex heterocyclic architecture. Its structure includes a pyrrolidin-2-one core linked to a 1,2,3-triazole moiety, which is further connected to a sulfonylated azetidine ring.

特性

IUPAC Name

1-[[1-[1-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonylazetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O4S/c1-14-21-19(13-30-14)15-4-6-18(7-5-15)31(28,29)25-11-17(12-25)26-10-16(22-23-26)9-24-8-2-3-20(24)27/h4-7,10,13,17H,2-3,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBGKKNYIAXNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)N4C=C(N=N4)CN5CCCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-((1-(1-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of azetidine and triazole rings. The synthetic pathway often utilizes starting materials such as 2-methyloxazole and sulfonyl chlorides , followed by cyclization and coupling reactions to yield the final product.

Anticancer Properties

Recent studies have shown that compounds containing triazole moieties exhibit significant anticancer activity. For instance, derivatives similar to our compound have been tested against various cancer cell lines, revealing IC50 values in the micromolar range. One study reported that a related triazole compound exhibited activity against colon carcinoma HCT-116 cells with an IC50 of 6.2 μM .

Anti-inflammatory Effects

Compounds with a similar structure have also demonstrated anti-inflammatory properties. For example, a phenylsulfonyl derivative was noted for its anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) . This suggests that our compound may possess similar therapeutic potential.

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in cancer progression and inflammation. For instance, triazole-containing compounds are known to interact with targets such as cyclooxygenase (COX) enzymes and other inflammatory mediators .

Case Studies

StudyCompound TestedCell LineIC50 ValueBiological Activity
Triazole DerivativeHCT-1166.2 μMAnticancer
Phenylsulfonyl DerivativeVariousComparable to NSAIDsAnti-inflammatory

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the oxazole and sulfonamide groups can significantly influence potency. For example, modifications in the methyl group position on the oxazole ring have been shown to enhance or reduce biological activity .

類似化合物との比較

Key Observations :

  • The target compound uniquely incorporates a 2-methyloxazol-4-yl group, which may enhance π-π stacking interactions in biological targets compared to the trifluoropropyl () or acetylphenyl () groups.
  • The trifluoropropyl group in introduces fluorine atoms, likely improving metabolic stability and membrane permeability .
  • ’s acetylphenyl moiety may favor hydrogen bonding but lacks the heteroaromatic diversity of oxazole or fluorinated chains.

Hypothesized Bioactivity

While bioactivity data for the target compound is absent in the evidence, insights can be inferred from related studies:

  • Sulfonamide-containing compounds (common to all three) are frequently associated with enzyme inhibition (e.g., carbonic anhydrase, proteases) .
  • The oxazole ring in the target compound may confer selectivity toward kinase targets, as oxazoles are prevalent in kinase inhibitor scaffolds .

Q & A

Q. What synthetic strategies are effective for constructing the 1H-1,2,3-triazole core in this compound?

The 1,2,3-triazole moiety is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Terminal alkynes react with azides under mild conditions (e.g., CuSO₄·5H₂O and sodium ascorbate at 60°C for 10–30 min) to regioselectively form 1,4-disubstituted triazoles . For example, azides derived from sulfonamide precursors (e.g., azetidine derivatives) can react with propargyl ethers or alkynes to generate the triazole core. Reaction purity (>95%) and scalability are ensured by solid-phase purification or recrystallization .

Q. How can the sulfonyl-azetidine linkage be characterized structurally?

X-ray crystallography using SHELXL refinement (SHELX suite) is ideal for resolving bond geometries and stereochemistry. For example, SHELXL’s robust refinement algorithms handle high-resolution data and twinned crystals, enabling precise determination of sulfonamide bond angles and azetidine ring puckering . Complementary techniques include:

  • NMR : ¹H and ¹³C NMR to confirm sulfonamide integration (δ ~3.3–3.7 ppm for SO₂-N-CH₂) and azetidine ring protons (δ ~4.0–4.5 ppm).
  • IR : Stretching vibrations for sulfonyl groups (asymmetric SO₂ ~1350 cm⁻¹, symmetric ~1150 cm⁻¹) .

Q. What biological screening approaches are used for initial evaluation?

HDAC inhibition assays (e.g., HDAC2 isoform) are performed using fluorogenic substrates like Boc-Lys(Ac)-AMC. IC₅₀ values in low micromolar ranges (e.g., 0.5–5 µM) indicate potency . Antifungal activity can be assessed via mycelial growth inhibition assays against pathogens like Colletotrichum gloeosporioides, comparing efficacy to commercial fungicides (e.g., tebuconazole) .

Advanced Research Questions

Q. How can low yields in the sulfonylation step of azetidine precursors be addressed?

Optimize reaction conditions based on literature protocols:

  • Reagent stoichiometry : Use 1.4 equivalents of chloranil as an oxidizing agent in xylene reflux (25–30 hours) .
  • Workup : Separate organic layers with 5% NaOH, dry over anhydrous Na₂SO₄, and purify via methanol recrystallization .
  • Alternative solvents : Test DMF or toluene for improved solubility of sulfonyl chloride intermediates.
ParameterOptimization StrategyReference
Oxidizing agentChloranil (1.4 eq.)
SolventXylene reflux
PurificationMethanol recrystallization

Q. How to resolve discrepancies in biological activity data across assays?

  • Purity validation : Use HPLC (≥98% purity) to rule out impurities affecting activity .
  • Assay conditions : Standardize buffer pH (e.g., Tris-HCl pH 8.0 for HDAC assays) and incubation times .
  • Structural analogs : Compare activity of derivatives (e.g., triazole-methyl vs. pyrrolidinone modifications) to identify pharmacophores .

Q. What computational methods predict target binding for this compound?

Molecular docking (e.g., AutoDock Vina) against HDAC2 (PDB: 4LXZ) identifies key interactions:

  • The sulfonamide group forms hydrogen bonds with Asp-181 and His-183.
  • The triazole engages in π-π stacking with Phe-155 . MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories.

Q. How to design SAR studies for triazole-pyrrolidinone hybrids?

  • Core modifications : Replace pyrrolidin-2-one with piperidinone or oxazepine to alter lipophilicity .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the oxazole ring to enhance metabolic stability .
  • Bioisosteres : Replace sulfonyl with carbonyl or phosphinate groups to modulate solubility .

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